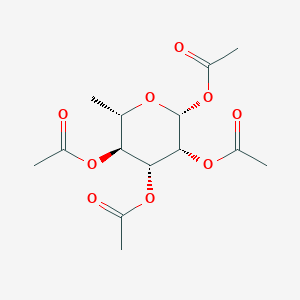![molecular formula C18H19NO5 B1311748 L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- CAS No. 86099-14-1](/img/structure/B1311748.png)
L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-” is a chemical compound . It has a molecular formula of C18H19NO5 and a molecular weight of 329.3 g/mol.
Synthesis Analysis
The synthesis of L-Tyrosine derivatives is typically catalyzed by enzymatic biocatalysts . Two main strategies have been developed for L-Tyrosine derivatization: chemical synthesis and biosynthesis . Chemical synthesis often requires extreme reaction conditions and can result in various toxic intermediates . On the other hand, biosynthetic strategies, including microbial fermentation and enzymatic catalysis, offer an alternative approach .Molecular Structure Analysis
The molecular formula of “L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-” is C18H19NO5. The molecular weight is 329.3 g/mol. Other variants of this compound have different molecular formulas and weights, such as C24H22N2O7 with a molecular weight of 450.44 , and C22H28N4O5 with an average mass of 428.482 Da .Chemical Reactions Analysis
L-Tyrosine is an aromatic, polar, non-essential amino acid that contains a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group . Derivatization of these functional groups can produce chemicals, such as L-3,4-dihydroxyphenylalanine, tyramine, 4-hydroxyphenylpyruvic acid, and benzylisoquinoline alkaloids, which are widely employed in the pharmaceutical, food, and cosmetics industries .Physical And Chemical Properties Analysis
The compound “L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-” has a predicted boiling point of 670.0±55.0 °C and a predicted density of 1.340±0.06 g/cm3 . Its pKa is predicted to be 9.74±0.15 .Wissenschaftliche Forschungsanwendungen
Biocatalytic Derivatization
L-Tyrosine derivatives, such as L-3,4-dihydroxyphenylalanine, tyramine, and 4-hydroxyphenylpyruvic acid, have extensive applications across pharmaceutical, food, and cosmetics industries due to their derivatization. Recent advancements involve enzyme-catalyzed processes for L-tyrosine derivatization, offering a sustainable and efficient route for producing these valuable compounds (Xu Tan et al., 2020).
Polymer Synthesis
L-Tyrosine serves as a precursor for biodegradable polymers, like tyrosine-derived polycarbonates and polyarylates, through the use of desaminotyrosyl-tyrosine alkyl esters. These materials have garnered interest for their potential in medical applications, including drug delivery systems, due to their favorable cellular and in vivo responses (S. Bourke & J. Kohn, 2003).
Synthesis of L-Tyrosine Derivatives
The development of new L-tyrosine derivatives through chemical synthesis offers routes to various bioactive compounds. For instance, methods for the preparation of methyl N-tert-butoxycarbonyl-O-alkyl-L-tyrosinate demonstrate the versatility and commercial potential of L-tyrosine derivatization processes (Y. Dacheng, 2009).
Biotechnological Production
L-Tyrosine's biotechnological production from renewable feedstocks presents a sustainable alternative to chemical synthesis, aligning with the growing emphasis on green manufacturing processes. This approach not only minimizes environmental impact but also exploits microbial metabolism for efficient L-tyrosine production (T. Lütke-Eversloh, C. N. S. Santos, & G. Stephanopoulos, 2007).
Sensing and Detection Applications
The development of fluorescent sensors based on L-tyrosine derivatives for detecting hazardous substances, such as methyl parathion, showcases the potential of L-tyrosine in environmental monitoring and public safety. These sensors offer low detection limits and high specificity, underscoring the versatility of L-tyrosine derivatives in analytical applications (Juying Hou et al., 2015).
Eigenschaften
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-19(18(23)24-12-14-5-3-2-4-6-14)16(17(21)22)11-13-7-9-15(20)10-8-13/h2-10,16,20H,11-12H2,1H3,(H,21,22)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCSQSVVHTYNRZ-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=C(C=C1)O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433936 |
Source


|
| Record name | L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- | |
CAS RN |
86099-14-1 |
Source


|
| Record name | L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1311667.png)






![Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate](/img/structure/B1311685.png)
![6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B1311686.png)




